molecular formula C24H23N7O3 B11106273 2-methoxy-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2-methoxy-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11106273
M. Wt: 457.5 g/mol
InChI Key: RRNGLZQMIJBFIA-MFKUBSTISA-N
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Description

2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzaldehyde moiety substituted with hydroxy and methoxy groups, and a hydrazone linkage to a triazine ring substituted with anilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps, starting with the preparation of 2-HYDROXY-3-METHOXYBENZALDEHYDE. This intermediate can be synthesized through the methylation of 2-hydroxybenzaldehyde using dimethyl sulfate under basic conditions . The subsequent step involves the formation of the hydrazone by reacting 2-HYDROXY-3-METHOXYBENZALDEHYDE with an appropriate hydrazine derivative under acidic or neutral conditions . Finally, the triazine ring is introduced through a nucleophilic substitution reaction with an anilino derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. Additionally, the hydrazone linkage can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXY-4-METHOXYBENZALDEHYDE: Similar structure but with the methoxy group at a different position.

    2-HYDROXY-5-METHOXYBENZALDEHYDE: Another positional isomer with distinct chemical properties.

    2-HYDROXY-3-METHOXYBENZALDEHYDE OXIME: A derivative with an oxime functional group.

Uniqueness

2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of functional groups, which impart specific chemical reactivity and potential applications. The presence of both hydrazone and triazine moieties makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C24H23N7O3

Molecular Weight

457.5 g/mol

IUPAC Name

2-[(E)-[[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol

InChI

InChI=1S/C24H23N7O3/c1-33-19-13-11-18(12-14-19)27-23-28-22(26-17-8-4-3-5-9-17)29-24(30-23)31-25-15-16-7-6-10-20(34-2)21(16)32/h3-15,32H,1-2H3,(H3,26,27,28,29,30,31)/b25-15+

InChI Key

RRNGLZQMIJBFIA-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=C(C(=CC=C4)OC)O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=C(C(=CC=C4)OC)O

Origin of Product

United States

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